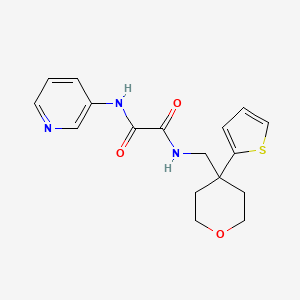

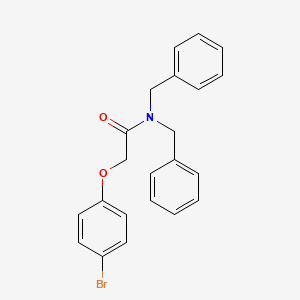

methyl (E)-3-(5-chloro-1-benzofuran-2-yl)-2-propenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzofuran, which is a heterocyclic compound . Benzofuran derivatives are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary greatly depending on the specific substituents attached to the benzofuran ring .Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions, depending on the specific functional groups present .Applications De Recherche Scientifique

Fungicidal Applications

One significant area of application is in the development of fungicides. Oxime ether strobilurin derivatives containing substituted benzofurans have shown promising fungicidal activities against a range of pathogens. The design and synthesis of these derivatives aim to discover new strobilurin analogues with broad spectrum and high activity. Notably, certain compounds within this class demonstrated excellent activities against Erysiphe graminis and Pyricularia oryzae, highlighting their potential as lead compounds for novel fungicide development (Xie et al., 2015).

Synthesis and Characterization

In the realm of synthetic chemistry, methods for determining the presence of "methyl (E)-3-(5-chloro-1-benzofuran-2-yl)-2-propenoate" and its by-products during the synthesis process have been explored. High-performance liquid chromatography (HPLC) has been utilized for the quality control in the synthesis process, ensuring the purity of the final product and its separation from reactants and by-products (Fen, 2010).

Crystal Structure Analysis

Crystal structure analysis of related compounds, such as methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, provides insights into the molecular and electronic structure, which is crucial for understanding their reactivity and potential applications. These analyses include details on intermolecular interactions, such as aromatic π–π interactions and hydrogen bonding, which can influence the compound's stability and reactivity (Choi et al., 2009).

Antiproliferative Activity

Investigations into the biological activity of benzofuran derivatives have identified compounds with significant antiproliferative effects against cancer cell lines. For instance, certain neolignans isolated from traditional Chinese medicine exhibited the ability to induce apoptosis in A549 cells through the mitochondrial pathway, underscoring the therapeutic potential of benzofuran derivatives in cancer treatment (Ma et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl (E)-3-(5-chloro-1-benzofuran-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c1-15-12(14)5-3-10-7-8-6-9(13)2-4-11(8)16-10/h2-7H,1H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRJKCZJDBIVIX-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC2=C(O1)C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC2=C(O1)C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2470292.png)

![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2470293.png)

triazin-4-one](/img/structure/B2470299.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide](/img/structure/B2470300.png)

![N-(4-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2470302.png)

![6-[4-(2-Phenylethylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2470304.png)